In-depth Technical Guide: 4,6-Difluoro-2-methylpyrimidine (CAS: 18382-80-4)
In-depth Technical Guide: 4,6-Difluoro-2-methylpyrimidine (CAS: 18382-80-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Difluoro-2-methylpyrimidine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Core Physicochemical Properties
4,6-Difluoro-2-methylpyrimidine is a halogenated pyrimidine derivative. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18382-80-4 | [1] |
| Molecular Formula | C₅H₄F₂N₂ | [1] |
| Molecular Weight | 130.10 g/mol | [1] |
| IUPAC Name | 4,6-difluoro-2-methylpyrimidine | [1] |
| Canonical SMILES | CC1=NC(=CC(=N1)F)F | [1] |
| InChI Key | ALVMGJVBZPATCW-UHFFFAOYSA-N | [1] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available (Predicted for a similar compound, 2-ethoxy-4,6-difluoropyrimidine, is 207.5 °C at 760 mmHg) | [2] |
| Solubility | Not available | |
| Density | Not available (Predicted for a similar compound, 2-ethoxy-4,6-difluoropyrimidine, is 1.283 g/cm³) | [2] |
Synthesis and Experimental Protocols
The synthesis of 4,6-Difluoro-2-methylpyrimidine typically proceeds through a two-step process starting from the commercially available 4,6-dihydroxy-2-methylpyrimidine. The dihydroxy intermediate is first converted to the dichloro derivative, which is subsequently fluorinated.
Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
The chlorination of 4,6-dihydroxy-2-methylpyrimidine is a standard procedure in heterocyclic chemistry.
Experimental Protocol:
A general procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalytic amount of a tertiary amine or amide.[3][4]
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Reaction: To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine (1 equivalent) in an inert solvent such as acetonitrile, phosphorus oxychloride (excess, e.g., 4 equivalents) is added.[3]
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Temperature: The reaction mixture is heated to reflux (approximately 80 °C) for several hours (e.g., 3 hours).[3]
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Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]
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Work-up: Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried.[3]
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Purification: The crude product can be purified by recrystallization or column chromatography to yield 4,6-dichloro-2-methylpyrimidine.[3]
Caption: Synthesis of 4,6-Dichloro-2-methylpyrimidine.
Step 2: Synthesis of 4,6-Difluoro-2-methylpyrimidine
The fluorination of 4,6-dichloro-2-methylpyrimidine is achieved via a nucleophilic aromatic substitution reaction (SNAr).
Experimental Protocol:
A common method for the fluorination of chloro-substituted pyrimidines is the use of a fluoride salt, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent.[5]
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Reaction: A mixture of 4,6-dichloro-2-methylpyrimidine (1 equivalent) and anhydrous potassium fluoride (excess, e.g., 2.5 equivalents) in a suitable solvent like nitrobenzene or sulfolane is prepared.[5] The use of a phase-transfer catalyst can sometimes improve reaction efficiency.
-
Temperature: The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitoring: The reaction is monitored by Gas Chromatography (GC) or TLC.
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to distillation or extraction to isolate the product.
-
Purification: The crude 4,6-difluoro-2-methylpyrimidine is purified by fractional distillation under reduced pressure or column chromatography.
Caption: Fluorination of 4,6-Dichloro-2-methylpyrimidine.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in nucleobases and its ability to participate in various biological interactions.[6] The introduction of fluorine atoms at the 4 and 6 positions of the pyrimidine ring can significantly modulate the electronic properties and metabolic stability of molecules, making 4,6-difluoro-2-methylpyrimidine a valuable building block in drug design.
Role as a Scaffold for Kinase Inhibitors
A prominent application of the difluoropyrimidine moiety is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7] The 4,6-difluoropyrimidine scaffold has been incorporated into inhibitors of several kinases, including Janus kinases (JAKs) and Microtubule Affinity-Regulating Kinase 4 (MARK4).[7][8]
The fluorine atoms can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of the pyrimidine ring and surrounding functional groups, which can be fine-tuned to optimize binding affinity and selectivity.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Signaling Pathway
The JAK-STAT signaling pathway is a critical pathway involved in the regulation of the immune system. Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. Dysregulation of this pathway is associated with autoimmune diseases and cancers.[9]
Many small molecule inhibitors targeting the ATP-binding site of JAKs have been developed, and several of these incorporate a pyrimidine scaffold. The 4,6-difluoropyrimidine core can serve as a key pharmacophore in the design of such inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway.
Spectroscopic Data
| Spectroscopic Data | Predicted Values | Source |
| Mass Spectrometry | [M+H]⁺: 131.04154 m/z | [10] |
| [M+Na]⁺: 153.02348 m/z | [10] | |
| [M-H]⁻: 129.02698 m/z | [10] | |
| ¹H NMR | Not available | |
| ¹³C NMR | Not available | |
| ¹⁹F NMR | Not available | |
| IR Spectrum | Not available |
Safety Information
4,6-Difluoro-2-methylpyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4,6-Difluoro-2-methylpyrimidine is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its utility as a scaffold for kinase inhibitors, particularly in the context of the JAK-STAT pathway, highlights its importance in modern drug discovery. Further research into the synthesis and application of this compound is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. 4,6-Difluoro-2-methylpyrimidine | C5H4F2N2 | CID 18981184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE | lookchem [lookchem.com]
- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. The synthesis of 2,4-difluoro-5-chloro-6-methyl pyrimidine and its derived reactive dyes [journal.ecust.edu.cn]
- 6. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PubChemLite - 4,6-difluoro-2-methylpyrimidine (C5H4F2N2) [pubchemlite.lcsb.uni.lu]
